Pontin reptin inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pontin (also known as RUVBL1) and Reptin (also known as RUVBL2) are highly conserved ATPases of the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis . Their overexpression has been observed in multiple human cancers .

Molecular Structure Analysis

Pontin and Reptin form a hetero-dodecamer, which is a double ring structure . They belong to the AAA+ superfamily, characterized by having the conserved Walker A and Walker B motifs, which are involved in ATP binding and hydrolysis .

Chemical Reactions Analysis

Pontin and Reptin are involved in various cellular processes. In the nucleus, they participate in the TIP60 and INO80 complexes important for chromatin remodeling . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . They also associate with proteins involved in DNA damage repair .

Applications De Recherche Scientifique

Role in Cancer and Potential as Anticancer Targets : Pontin and Reptin are involved in pathophysiology, particularly in cancer. They are considered potential targets for anticancer drugs, as small chemical inhibitors have shown anti-tumor effects in animal models (Matias et al., 2015).

Diverse Cellular Functions and Signaling Pathways : These proteins are part of the AAA+ ATPases family and are implicated in various cellular activities, including cellular energetic metabolism, transcription, chromatin remodeling, and DNA damage response. Understanding their roles could help in developing therapeutic interventions (Rosenbaum et al., 2013).

Multiple Roles in Carcinogenesis : Studies suggest that Pontin and Reptin are implicated in transcriptional regulation, DNA damage repair, telomerase activity, and interacting with oncogenes like beta-catenin and c-myc, indicating their significant roles in human cancers (Huber et al., 2008).

Regulation of Transcription : Pontin and Reptin are involved in transcriptional control, where they reside in different multiprotein complexes and function independently and interdependently. Their roles in regulating transcriptional targets of Myc and beta-catenin are particularly notable (Gallant, 2007).

Involvement in Cellular Physiology and Cancer Etiology : Overexpression of Pontin and Reptin has been observed in multiple cancer types. They participate in chromatin remodeling complexes and modulate transcriptional activities of proto-oncogenes. They are also involved in DNA damage repair and cell cycle progression, highlighting their importance in cancer diagnosis and therapy (Mao & Houry, 2017).

Role in Telomerase Biogenesis : Pontin and Reptin are important for telomerase biogenesis, which is crucial for cellular senescence, aging, and cancer. This finding opens new avenues for therapeutic drug development in human diseases (Baek, 2008).

Safety And Hazards

Orientations Futures

Propriétés

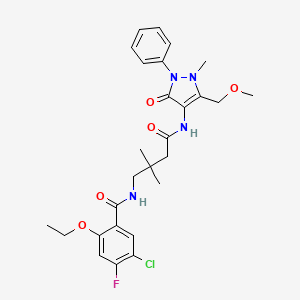

IUPAC Name |

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClFN4O5/c1-6-38-22-13-20(29)19(28)12-18(22)25(35)30-16-27(2,3)14-23(34)31-24-21(15-37-5)32(4)33(26(24)36)17-10-8-7-9-11-17/h7-13H,6,14-16H2,1-5H3,(H,30,35)(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYKGPNNAONUMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)COC)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClFN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-ethoxy-4-fluoro-N-(4-((5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2,2-dimethyl-4-oxobutyl)benzamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)